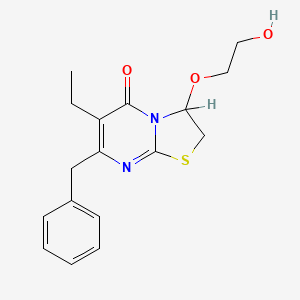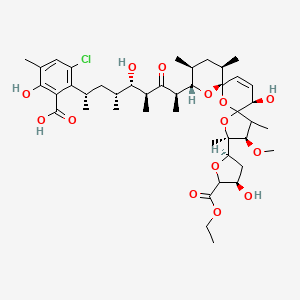
Noboritomycin A, 6-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Noboritomycin A, 6-chloro- is a polyether antibiotic isolated from the bacterium Streptomyces noboritoensis. It is known for its unique structure, which includes two carboxylic acid functions on the carbon backbone, an unusual spiroketal system, and a salicylic acid chromophore . This compound exhibits activity against Gram-positive bacteria and is structurally related to other polyether antibiotics like salinomycin and lasalocid .
Méthodes De Préparation
Noboritomycin A, 6-chloro- is typically isolated from the fermentation broth of Streptomyces noboritoensis. The preparation involves several steps:
Fermentation: The bacterium is cultured in a suitable medium to produce the antibiotic.
Isolation: The compound is extracted from the fermentation broth using organic solvents.
Purification: The crude extract is purified using chromatographic techniques to obtain pure Noboritomycin A, 6-chloro-.
Analyse Des Réactions Chimiques
Noboritomycin A, 6-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions can be performed to introduce different halogen atoms into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Noboritomycin A, 6-chloro- has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of polyether antibiotics.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an antibiotic for treating infections caused by Gram-positive bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
Mécanisme D'action
Noboritomycin A, 6-chloro- exerts its effects by disrupting the cell membrane of Gram-positive bacteria. It acts as an ionophore, facilitating the transport of ions across the bacterial cell membrane, which leads to cell death . The molecular targets and pathways involved include the bacterial cell membrane and ion transport systems.
Comparaison Avec Des Composés Similaires
Noboritomycin A, 6-chloro- is structurally related to other polyether antibiotics such as salinomycin and lasalocid. These compounds share similar mechanisms of action and antibacterial properties but differ in their specific structures and functional groups . The unique features of Noboritomycin A, 6-chloro- include its two carboxylic acid functions and the presence of a salicylic acid chromophore .
Similar compounds include:
- Salinomycin
- Lasalocid
- Monensin
- Narasin
These compounds are also polyether antibiotics with ionophoric properties, but they differ in their specific chemical structures and biological activities .
Propriétés
Formule moléculaire |
C43H63ClO14 |
|---|---|
Poids moléculaire |
839.4 g/mol |
Nom IUPAC |
3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C43H63ClO14/c1-12-54-40(52)37-28(45)18-30(55-37)41(10)38(53-11)26(9)43(57-41)29(46)13-14-42(58-43)23(6)16-22(5)36(56-42)25(8)35(49)24(7)33(47)20(3)15-19(2)31-27(44)17-21(4)34(48)32(31)39(50)51/h13-14,17,19-20,22-26,28-30,33,36-38,45-48H,12,15-16,18H2,1-11H3,(H,50,51)/t19-,20+,22-,23+,24-,25-,26?,28+,29+,30+,33-,36-,37?,38+,41+,42-,43?/m0/s1 |
Clé InChI |
NZHCPUBOSWFGNA-PRLOBRQJSA-N |
SMILES isomérique |
CCOC(=O)C1[C@@H](C[C@@H](O1)[C@@]2([C@@H](C(C3(O2)[C@@H](C=C[C@]4(O3)[C@@H](C[C@@H]([C@H](O4)[C@@H](C)C(=O)[C@@H](C)[C@H]([C@H](C)C[C@H](C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O |
SMILES canonique |
CCOC(=O)C1C(CC(O1)C2(C(C(C3(O2)C(C=CC4(O3)C(CC(C(O4)C(C)C(=O)C(C)C(C(C)CC(C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




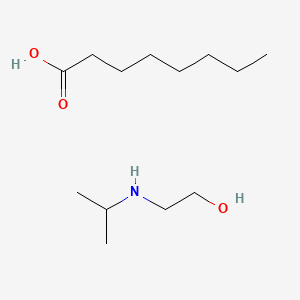
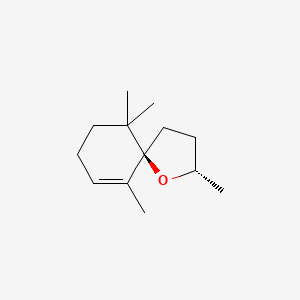



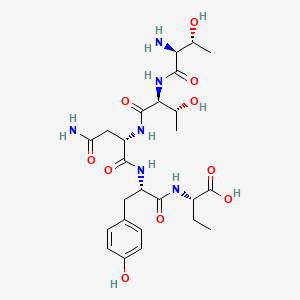
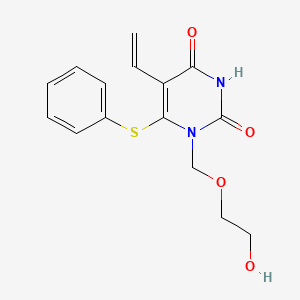
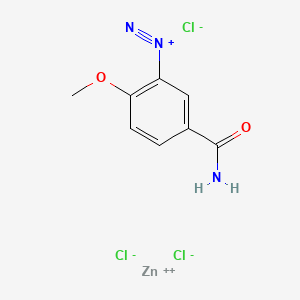
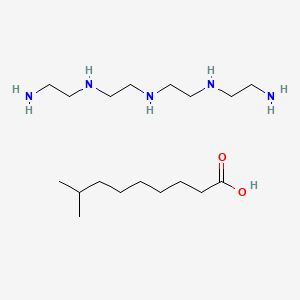
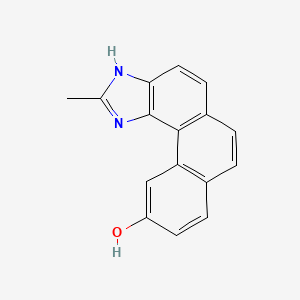
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
